Piperidin-3-yl(pyridin-4-yl)methanone
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Overview
Description
Piperidin-3-yl(pyridin-4-yl)methanone: is a heterocyclic compound that features a piperidine ring and a pyridine ring connected via a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-3-yl(pyridin-4-yl)methanone typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of Grignard reagents, where a piperidine Grignard reagent reacts with a pyridine carbonyl compound to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Piperidin-3-yl(pyridin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the piperidine or pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Scientific Research Applications
Chemistry: Piperidin-3-yl(pyridin-4-yl)methanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of Piperidin-3-yl(pyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, affecting various cellular pathways .
Comparison with Similar Compounds
- Phenyl(piperidin-3-yl)methanone
- Pyridin-2-yl(piperidin-3-yl)methanone
- Piperidin-3-yl(2-thienyl)methanone
Uniqueness: Piperidin-3-yl(pyridin-4-yl)methanone is unique due to the specific positioning of the piperidine and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows for selective binding to certain molecular targets, making it a valuable compound in drug discovery and materials science .
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
piperidin-3-yl(pyridin-4-yl)methanone |
InChI |
InChI=1S/C11H14N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h3-4,6-7,10,13H,1-2,5,8H2 |
InChI Key |
LOXITEAFMZOKQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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